molecular formula C23H30Cl2N2O5 B6482221 1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride CAS No. 1179477-47-4

1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride

Cat. No.: B6482221
CAS No.: 1179477-47-4
M. Wt: 485.4 g/mol
InChI Key: RRPKEZJGFMXQIC-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a benzodioxole moiety, a 2-hydroxypropoxy linker, and an acetylated phenyl group, formulated as a dihydrochloride salt to enhance solubility and bioavailability. The benzodioxole group (a methylenedioxy bridge fused to a benzene ring) is a common pharmacophore in central nervous system (CNS) agents due to its ability to modulate neurotransmitter systems . The dihydrochloride salt form ensures protonation of the piperazine nitrogen atoms, increasing aqueous solubility for therapeutic applications .

Properties

IUPAC Name

1-[4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5.2ClH/c1-17(26)19-3-5-21(6-4-19)28-15-20(27)14-25-10-8-24(9-11-25)13-18-2-7-22-23(12-18)30-16-29-22;;/h2-7,12,20,27H,8-11,13-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPKEZJGFMXQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzodioxole moiety, which is associated with various biological activities, including antitumor and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H30Cl2N3O3C_{23}H_{30}Cl_2N_3O_3 with a molecular weight of approximately 490.4 g/mol. The presence of the piperazine ring and the benzodioxole structure contributes to its pharmacological properties.

The biological activity of 1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may contribute to its anticancer properties. For instance, studies have indicated significant inhibition of α-glucosidase, suggesting potential use in diabetes management and metabolic disorders .
  • Cell Cycle Arrest : Research indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant for compounds targeting HeLa cells, where cytotoxicity was observed .
  • Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially providing neuroprotective effects and influencing mood disorders .

Biological Activity Data

Activity IC50 Value (μM) Cell Line/Model Reference
Cytotoxicity10.46 ± 0.82HeLa
α-glucosidase Inhibition52.54 ± 0.09In vitro
Neuroprotective EffectsNot specifiedAnimal models

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, it was found that derivatives featuring the benzodioxole structure exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MRC-5 cells. The lowest IC50 value recorded was 10.46 μM for one derivative, indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of piperazine derivatives in animal models of neurodegeneration. Results suggested that these compounds could reduce neuronal apoptosis and inflammation markers, indicating their potential role in treating neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents/Modifications Key Features Potential Implications Reference
Target Compound 2-Hydroxypropoxy linker, ethanone-phenyl group Flexible linker, acetyl group for metabolic stability Enhanced solubility (dihydrochloride), CNS activity -
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Propenone group, 2-methoxyphenyl substituent Rigid α,β-unsaturated ketone, methoxy group Increased π-π stacking; altered pharmacokinetics
[4-(Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone Methanone core, 5-chloro-2-methoxyphenyl Chlorine atom for lipophilicity, methoxy for polarity Antibacterial or antifungal activity

Analysis :

  • The target compound’s 2-hydroxypropoxy linker distinguishes it from rigid analogues like the propenone derivative in , which may limit conformational adaptability .
  • The dihydrochloride salt contrasts with neutral methanone derivatives (e.g., ), offering superior solubility for intravenous or oral administration .
  • Substitution of the ethanone group with chlorine or methoxy () may enhance target selectivity for microbial enzymes versus mammalian receptors .

Piperazine-Ethanone Derivatives with Varied Linkers

Analysis :

  • The hydroxypropoxy linker in the target compound may reduce metabolic oxidation compared to benzyl-linked analogues (), improving half-life .
  • Neutral ethanone derivatives () lack the solubility advantages of dihydrochloride salts, limiting their utility in aqueous formulations .
  • Synthetic routes for similar compounds (e.g., ’s Pd-catalyzed coupling) suggest the target could be synthesized via analogous strategies, leveraging piperazine nucleophilicity .

Dihydrochloride Salts of Piperazine Derivatives

Table 3: Salt Form Comparisons

Compound Name Core Structure Biological Application Reference
Target Compound Benzodioxol-piperazine-ethanone CNS disorders (hypothesized) -
1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride () Benzoxazin-piperazine Antidepressant or antipsychotic
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one dihydrochloride () Pyrrole-piperazine Antimicrobial or antiparasitic

Analysis :

  • Dihydrochloride salts universally improve water solubility , critical for CNS drugs requiring blood-brain barrier penetration .
  • The benzodioxole moiety in the target compound may confer specificity for monoamine transporters (e.g., serotonin), whereas pyrrole derivatives () could target microbial enzymes .

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